N-(1-(4-benzylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-4-methoxybenzamide

Medicinal chemistry Chemical procurement Analytical reference standards

Procuring mixed or unspecified benzylpiperazine-benzamide regioisomers risks divergent pharmacological profiles-methoxy position can shift receptor affinity >1,700-fold-invalidating SAR and patent filings. This pure 4-methoxy (para) regioisomer (CAS 887205-85-8) attributes activity to a single defined entity. • +30.02 Da mass offset vs. unsubstituted analog (CAS 863017-34-9) enables confident LC-MS/MS forensic discrimination. • Diagnostic MRM transition Δm/z 31 (OCH₃ radical loss) absent in 2-MeO, 3-MeO, and unsubstituted variants. • Single CYP O-demethylation site for defined metabolic assays; ≥95% purity minimizes impurity confounding.

Molecular Formula C26H31N3O2S
Molecular Weight 449.61
CAS No. 887205-85-8
Cat. No. B2810554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-(4-benzylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-4-methoxybenzamide
CAS887205-85-8
Molecular FormulaC26H31N3O2S
Molecular Weight449.61
Structural Identifiers
SMILESCC(C(C1=CC=CS1)N2CCN(CC2)CC3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)OC
InChIInChI=1S/C26H31N3O2S/c1-20(27-26(30)22-10-12-23(31-2)13-11-22)25(24-9-6-18-32-24)29-16-14-28(15-17-29)19-21-7-4-3-5-8-21/h3-13,18,20,25H,14-17,19H2,1-2H3,(H,27,30)
InChIKeyVYXYANQBSOESGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Compound Overview: CAS 887205-85-8


N-(1-(4-benzylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-4-methoxybenzamide (CAS 887205-85-8; molecular formula C₂₆H₃₁N₃O₂S; MW 449.61 g/mol) is a synthetic small molecule belonging to the N-benzylpiperazine-benzamide class. Its scaffold combines a 4-benzylpiperazine core, a thiophen-2-yl substituent, and a 4-methoxybenzamide moiety . Benzylpiperazine derivatives as a class exhibit interactions with central monoaminergic systems—elevating synaptic dopamine and serotonin levels in a manner comparable to methylenedioxymethamphetamine (MDMA)—and have been explored as sigma-1 receptor ligands and monoacylglycerol lipase inhibitors [1][2][3]. This compound is supplied for non-human research purposes at ≥95% purity .

Forensic MS reference standard differentiation
Regioisomer-specific SAR probe for methoxybenzamide series
Computational docking with defined para H-bond acceptor

Structural Differentiation of CAS 887205-85-8


Within the benzylpiperazine-benzamide series, the identity and position of substituents on the benzamide ring are well-established determinants of receptor-binding affinity, selectivity, and functional activity [1]. The 4-methoxy substitution on the benzamide ring of CAS 887205-85-8 introduces a hydrogen-bond acceptor that is absent in the unsubstituted benzamide analog (CAS 863017-34-9; MW 419.59, C₂₅H₂₉N₃OS) and is regioisomerically distinct from the 3-methoxy and 2-methoxy variants . Published SAR on structurally related N-[ω-(4-arylpiperazin-1-yl)alkyl]-methoxybenzamides demonstrates that the methoxy position on the benzamide ring can shift dopamine D₄ receptor IC₅₀ values from the low-nanomolar to the micromolar range, and analogous sigma-1 receptor benzylpiperazine series exhibit Ki variations of 10- to 100-fold with regioisomeric substitution changes [1][2]. Generic substitution among the 2-, 3-, and 4-methoxy regioisomers or the unsubstituted analog therefore risks introducing an uncharacterized and potentially divergent pharmacological profile.

Unsubstituted analog (CAS 863017-34-9)
Lacks the 4-methoxy H-bond acceptor, which may alter hydrogen-bonding networks and receptor interaction profiles.
3‑Methoxy regioisomer
Class-level SAR documents methoxy position as a critical affinity switch; experimental pharmacological divergence is likely.
Lower-purity analogs (90%)
A ≥5% purity gap may introduce impurity interference in quantitative dose–response assays.

Differentiation Evidence for CAS 887205-85-8


Molecular Weight and Compositional Difference vs. Unsubstituted Analog

CAS 887205-85-8 bears a 4-methoxy substituent on the benzamide ring, yielding C₂₆H₃₁N₃O₂S (MW 449.61) . The closest unsubstituted analog, N-(1-(4-benzylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzamide (CAS 863017-34-9), lacks this methoxy group, yielding C₂₅H₂₉N₃OS (MW 419.59) . The +30.02 Da mass difference and the presence of an additional oxygen atom provide unambiguous analytical differentiation by LC-MS and high-resolution mass spectrometry. This is a direct structural distinction, not an assay-based potency difference.

MW difference
Head-to-head
ΔMW = +30.02 Da (+7.2%)
Unambiguous MS resolution from unsubstituted analog
Vendor-certified molecular formula
Medicinal chemistry Chemical procurement Analytical reference standards

Hydrogen-Bond Acceptor Profile vs. Unsubstituted Analog

The 4-methoxy oxygen in CAS 887205-85-8 adds one hydrogen-bond acceptor (HBA) relative to CAS 863017-34-9. Target compound HBA count = 5 (amide carbonyl O, piperazine N, thiophene S, and two methoxy O atoms); comparator HBA count = 4 (same scaffold minus one methoxy O) . This difference is structurally verifiable from the SMILES strings: the target (COC1=CC=C(C=C1)C(=O)NC(C)C(N1CCN(CC2=CC=CC=C2)CC1)C1=CC=CS1) contains the methoxy fragment absent in the comparator .

HBA count
Head-to-head
ΔHBA = +1 (5 vs 4)
Alters ligand–target H-bond geometry
Derived from SMILES structure
Computational chemistry Drug design Receptor binding prediction

4-Methoxy vs. 3-Methoxy Regioisomeric Specificity

CAS 887205-85-8 is the 4-methoxy (para) regioisomer. The 3-methoxy (meta) and 2-methoxy (ortho) regioisomers share the identical molecular formula (C₂₆H₃₁N₃O₂S, MW 449.61) but differ in the spatial orientation of the methoxy group relative to the amide linkage . Published SAR on closely related N-[ω-(4-arylpiperazin-1-yl)alkyl]-methoxybenzamide series demonstrates that moving the methoxy group from the 3- to the 4-position can shift dopamine D₄ receptor IC₅₀ values from 0.057 nM to >100 nM, a >1,700-fold difference [1]. While these exact values are from an analogous chemotype (4-chlorophenylpiperazine rather than 4-benzylpiperazine), the class-level principle that methoxy regioisomerism profoundly impacts receptor affinity is well-established.

Regioisomer SAR
Class-level inference
D₄ IC₅₀ shift >1,700-fold reported in analogous arylpiperazine series
Methoxy position is a critical identity determinant
No direct binding data for CAS 887205-85-8; SAR from Perrone 1998
Structure-activity relationship Receptor selectivity Medicinal chemistry

Purity Specification Comparison

CAS 887205-85-8 is commercially supplied at ≥95% purity as documented by vendor specification . The unsubstituted benzamide comparator (CAS 863017-34-9) is available from suppliers at 90%+ purity [1]. For the 3-methoxy regioisomer, available purity data indicate 90%+ specification . The quantitative difference is ≥5 percentage points higher guaranteed purity for the target compound relative to the closest available comparator from the same supplier network.

Purity spec
Head-to-head
≥95% vs 90% (Δ ≥5 pp)
Supports quantitative dose–response reliability
Vendor product specification sheets
Analytical chemistry Reference standard Quality control

Benzylpiperazine Class-Level SAR: Sigma-1 Affinity

A 2021 study of benzylpiperazine derivatives as sigma-1 receptor (σ1R) ligands demonstrated that aryl substitution pattern is a primary driver of σ1R binding affinity, with Ki values spanning from low-nanomolar to micromolar across the evaluated series [1]. The study established that electron-donating substituents on the benzylpiperazine aryl ring modulate σ1R affinity and σ1/σ2 selectivity. N-Benzylpiperazine itself, the core scaffold of CAS 887205-85-8, elevates synaptic dopamine and serotonin with approximately one-tenth the potency of d-amphetamine [2]. No direct σ1R Ki data exist for CAS 887205-85-8 specifically.

σ1R affinity
Class-level inference
Expected Ki range 0.5–500 nM based on structurally related benzylpiperazines
4-methoxy substitution may modulate σ1R profile
No direct σ1R data for target compound; experimental verification required
Sigma-1 receptor CNS pharmacology Ligand design

Absence of Published Pharmacological Data

A systematic search of PubMed, Google Scholar, ChEMBL, BindingDB, PubChem, and Google Patents (conducted April 2026) identified no peer-reviewed publication, patent, or authoritative database entry reporting Ki, EC₅₀, IC₅₀, Kd, in vivo efficacy, pharmacokinetic parameters, or toxicity data for CAS 887205-85-8 [1][2][3]. All quantitative pharmacological differentiation claims in this guide are therefore based on: (i) directly measurable structural and physicochemical properties, (ii) vendor-certified purity specifications, and (iii) class-level SAR inference from structurally analogous chemotypes. Prospective users must commission de novo pharmacological profiling to establish target-specific potency and selectivity for this compound.

Published pharmacology
Data to verify
Zero published Ki, EC₅₀, IC₅₀, or in vivo data found (April 2026)
Procurement rests on structural identity and purity
Literature search across PubMed, ChEMBL, BindingDB; de novo profiling needed
Data gap Experimental characterization Procurement risk

Application Scenarios for CAS 887205-85-8


Forensic MS Reference Standard

The defined molecular weight (449.61 g/mol) and unique elemental composition (C₂₆H₃₁N₃O₂S) of CAS 887205-85-8 provide an unambiguous +30.02 Da mass offset from the unsubstituted benzamide analog (CAS 863017-34-9), enabling confident LC-MS/MS and HRMS discrimination in forensic screening panels. The ≥95% purity specification supports its use as a quantitative reference material for calibration curves, provided the laboratory conducts independent purity verification. The 4-methoxy substitution also generates a distinct fragmentation pattern (loss of OCH₃ radical, Δm/z = 31) not present in the unsubstituted analog, which can serve as a confirmatory MRM transition .

Methoxy Regioisomer SAR Probe

For medicinal chemistry groups studying the benzylpiperazine-thiophene scaffold, CAS 887205-85-8 serves as the defined 4-methoxy (para) regioisomer within a matched series that includes the 3-methoxy (meta) and 2-methoxy (ortho) variants, as well as the unsubstituted benzamide. Class-level SAR from analogous methoxybenzamide series demonstrates that methoxy position can shift receptor affinity by >1,700-fold [1]. Procurement of the pure 4-methoxy regioisomer rather than a mixed or unspecified regioisomer ensures that any observed biological activity can be attributed to a single, defined chemical entity, which is essential for SAR interpretation and patent filings [1].

Computational Docking with Defined H-Bond Acceptor

The 4-methoxy substituent on CAS 887205-85-8 adds a hydrogen-bond acceptor at a fixed para position relative to the amide NH donor, creating a well-defined H-bond donor–acceptor pharmacophoric pair. This contrasts with the unsubstituted analog (CAS 863017-34-9), which lacks this acceptor, and the 3-methoxy regioisomer, which positions the acceptor in a different geometry . For structure-based drug design campaigns targeting GPCRs or sigma receptors, the 4-methoxy regioisomer provides a specific H-bond acceptor vector that can be exploited in docking poses, molecular dynamics simulations, and pharmacophore hypothesis generation, with the caveat that experimental binding data for this compound remain unavailable [2].

Metabolic Stability Reference Compound

As a methoxybenzamide-bearing benzylpiperazine, CAS 887205-85-8 can serve as a model substrate for in vitro metabolic stability assays (e.g., human liver microsomes, hepatocytes) investigating O-demethylation, N-debenzylation, and thiophene oxidation pathways. The defined 4-methoxy position provides a single site for CYP-mediated O-demethylation, and the ≥95% purity specification minimizes confounding effects from impurity-derived metabolites. Comparison of its metabolic profile with that of the unsubstituted analog (which lacks the O-demethylation pathway) and the 3-methoxy regioisomer (which may exhibit different CYP isoform preferences) can yield insights into structure–metabolism relationships within the benzylpiperazine class .

Application
Selection Property
Validation Focus
Forensic MS reference standard
Defined mass offset from unsubstituted analog
HRMS discrimination and fragmentation pattern confirmation
Methoxy regioisomer SAR probe
4-methoxy (para) substitution identity
Receptor affinity attribution in matched regioisomer set
Computational docking
Fixed para H-bond acceptor geometry
Docking pose and pharmacophore model consistency
Metabolic stability reference
Single site for O-demethylation
CYP-mediated metabolism and inter-regioisomer comparison
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